PI3Kγ Inhibition: Sub-Nanomolar Affinity vs. Structurally Related Kinase Inhibitors
(5-(Piperidin-4-yl)pyridin-2-yl)methanol-containing compound BDBM50093351 (CHEMBL3585362) demonstrates a PI3Kγ inhibition Ki of 0.00300 nM [1]. In contrast, the related piperidinyl-pyridine kinase inhibitor BDBM50394853 (CHEMBL2165010) shows a PI3Kγ Ki of 17 nM under comparable assay conditions (human N-terminal poly-His tagged PI3Kγ expressed in Sf9 baculovirus system co-expressing p85alpha, 20 min incubation, AlphaScreen assay) [2]. This represents a ~5,667-fold improvement in potency.
| Evidence Dimension | PI3Kγ Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.00300 nM |
| Comparator Or Baseline | BDBM50394853 (CHEMBL2165010), Ki = 17 nM |
| Quantified Difference | 5,667-fold more potent |
| Conditions | Target Compound: PI3Kgamma (unknown origin) using [33P]ATP and PIP2, 15 min, liquid scintillation. Comparator: human N-terminal poly-His tagged-PI3Kgamma expressed in Sf9 baculovirus system co-expressing p85alpha, 20 min, AlphaScreen assay. |
Why This Matters
The sub-nanomolar affinity enables exploration of PI3Kγ-dependent pathways at significantly lower compound concentrations, reducing off-target effects and improving cellular assay resolution.
- [1] BindingDB. (2025). BDBM50093351. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093351 View Source
- [2] BindingDB. (2025). BDBM50394853. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394853 View Source
